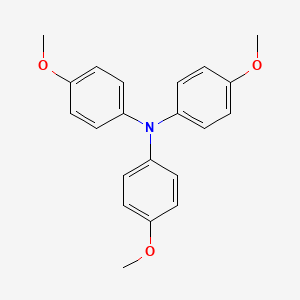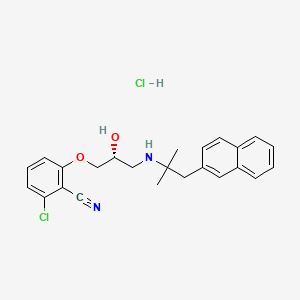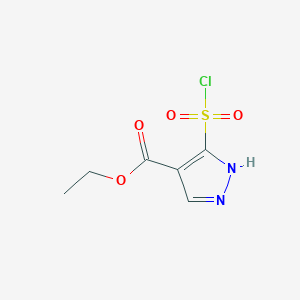
ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that is part of the pyrazole family, which are heterocyclic aromatic organic compounds. While the specific compound is not directly synthesized or analyzed in the provided papers, related pyrazole derivatives have been studied extensively due to their potential applications in various fields, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, which offers high yields and reduced reaction times . Similarly, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to obtain various condensed pyrazoles . These methods highlight the versatility of pyrazole synthesis and the potential for creating a wide range of derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and is often elucidated using crystallographic data or density functional theory (DFT) calculations. For instance, the crystal structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was determined through X-ray diffraction analysis and compared with DFT calculations, confirming the molecular structure . Single crystal X-ray diffraction has also been used to determine the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
Chemical Reactions Analysis
Pyrazole derivatives undergo a variety of chemical reactions. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can undergo selective cyclocondensation with 1,3-dicarbonyl compounds to give partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . Additionally, reactions involving diazotization and coupling with other reagents have been used to synthesize pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from spectroscopic and computational studies. For instance, the synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate included analysis using IR, 1H NMR, 13C NMR, and MS, as well as thermogravimetric and UV-visible spectroscopy . The molecular electrostatic potential and leading molecular orbitals of these compounds have been investigated using DFT calculations, providing insights into their reactivity and stability .
Aplicaciones Científicas De Investigación
Synthesis of Pyrazoline Derivatives
Pyrazolines are well-known nitrogen-containing five-membered ring heterocyclic compounds with a wide variety of biological properties. Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate is instrumental in synthesizing diverse pyrazoline derivatives. These derivatives have been found to possess numerous pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. The significance of pyrazoline derivatives in therapeutic applications is underscored by their ability to interact with a broad range of biological targets, offering a fertile ground for the development of new drugs (Shaaban, Mayhoub, & Farag, 2012).
Heterocyclic Compound Synthesis
The compound also serves as a building block for the synthesis of various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more. These heterocyclic compounds have widespread applications in the development of new materials and molecules with unique properties for use in different scientific fields, including medicinal chemistry and materials science. The versatility of ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate in synthesizing a range of heterocycles highlights its importance in advancing chemical synthesis and drug discovery efforts (Gomaa & Ali, 2020).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the applications of ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate extend to the synthesis of compounds with notable biological activities. These activities include anticancer, CNS agents, anti-infectious, anti-inflammatory, and more. The structure-activity relationship (SAR) studies leveraging this compound contribute significantly to the development of potential drug candidates for various disease targets, showcasing the compound's role in facilitating the exploration of new therapeutic avenues (Cherukupalli et al., 2017).
Propiedades
IUPAC Name |
ethyl 5-chlorosulfonyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c1-2-13-6(10)4-3-8-9-5(4)14(7,11)12/h3H,2H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQLXEAEARQQJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


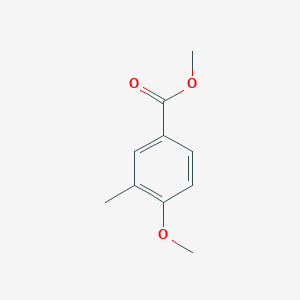
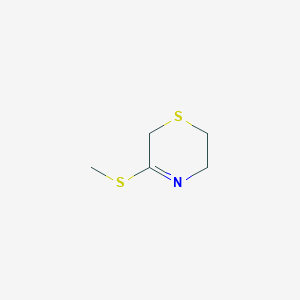
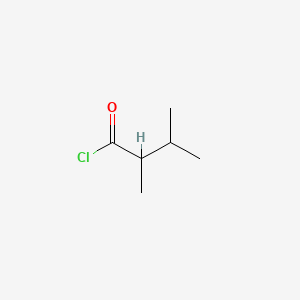
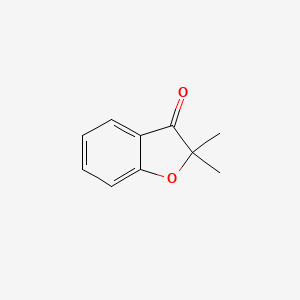
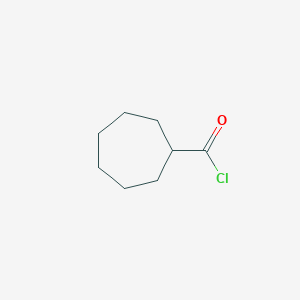
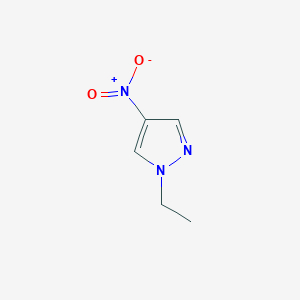
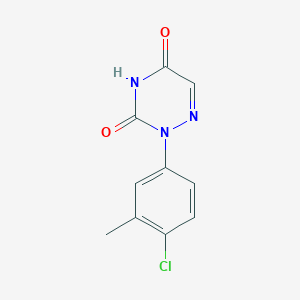
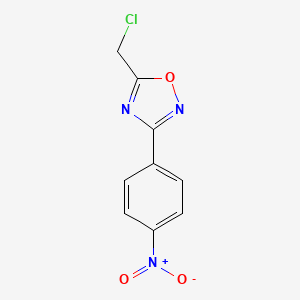
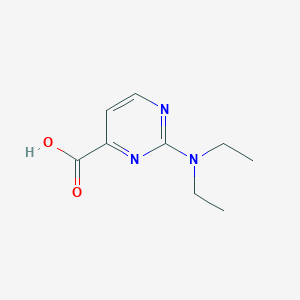
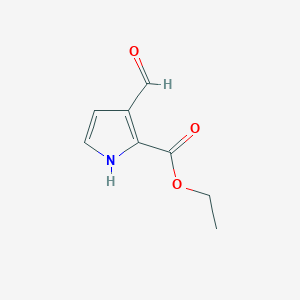
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)
